molecular formula C10H8F2O B1592405 5,8-DIFLUORO-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE CAS No. 501373-03-1

5,8-DIFLUORO-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE

Cat. No.: B1592405
CAS No.: 501373-03-1
M. Wt: 182.17 g/mol
InChI Key: OMSOZMDPJCEEDR-UHFFFAOYSA-N
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Description

5,8-Difluoro-3,4-dihydro-1(2H)-naphthalenone is an organic compound with the molecular formula C10H8F2O It is a derivative of naphthalenone, characterized by the presence of two fluorine atoms at the 5th and 8th positions of the naphthalenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Difluoro-3,4-dihydro-1(2H)-naphthalenone typically involves the fluorination of a naphthalenone precursor. One common method is the electrophilic fluorination of 3,4-dihydro-1(2H)-naphthalenone using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

While specific industrial production methods for 5,8-Difluoro-3,4-dihydro-1(2H)-naphthalenone are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors for better control over reaction conditions and yield, as well as the development of more efficient and cost-effective fluorinating agents.

Chemical Reactions Analysis

Types of Reactions

5,8-Difluoro-3,4-dihydro-1(2H)-naphthalenone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to the parent naphthalenone or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of difluoroquinones.

    Reduction: Formation of reduced naphthalenone derivatives.

    Substitution: Formation of substituted naphthalenone derivatives with various functional groups.

Scientific Research Applications

5,8-Difluoro-3,4-dihydro-1(2H)-naphthalenone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,8-Difluoro-3,4-dihydro-1(2H)-naphthalenone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-1(2H)-naphthalenone: The parent compound without fluorine atoms.

    5,8-Dichloro-3,4-dihydro-1(2H)-naphthalenone: A similar compound with chlorine atoms instead of fluorine.

    5,8-Dibromo-3,4-dihydro-1(2H)-naphthalenone: A similar compound with bromine atoms instead of fluorine.

Uniqueness

5,8-Difluoro-3,4-dihydro-1(2H)-naphthalenone is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity, making it particularly valuable in medicinal chemistry and drug design.

Properties

IUPAC Name

5,8-difluoro-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O/c11-7-4-5-8(12)10-6(7)2-1-3-9(10)13/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSOZMDPJCEEDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2C(=O)C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629504
Record name 5,8-Difluoro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501373-03-1
Record name 5,8-Difluoro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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